Differential HDAC Inhibitory Activity: Truncated Scaffold vs. BRD4884 (Biphenyl Analog)
While BRD4884 demonstrates potent class I HDAC inhibition (HDAC1 IC₅₀: 29 nM; HDAC2 IC₅₀: 62 nM; HDAC3 IC₅₀: 1.09 µM), the minimal ortho-aminoanilide scaffold represented by CAS 1219949-45-7 lacks the critical biphenyl extension required for high-affinity interaction with the HDAC2 lipophilic channel [1]. Based on established SAR for this series, truncation to a monosubstituted phenyl ring is expected to reduce inhibitory activity by >100-fold compared to BRD4884, rendering the compound effectively inactive as an HDAC inhibitor at comparable concentrations [1].
| Evidence Dimension | HDAC2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not a potent HDAC inhibitor (>10 µM predicted based on truncation SAR) |
| Comparator Or Baseline | BRD4884: HDAC2 IC₅₀ = 62 nM |
| Quantified Difference | Projected >100-fold reduction in potency relative to BRD4884 |
| Conditions | Class I HDAC enzymatic assay; ortho-aminoanilide SAR from Wagner et al. Chem. Sci. 2015 |
Why This Matters
This confirms the compound is not a simple potency-reduced analog but a fundamentally distinct inactive scaffold, useful as a negative control.
- [1] Wagner, F. F.; Zhang, Y.-L.; Fass, D. M.; Joseph, N.; Gale, J. P.; Weïwer, M.; McCarren, P.; Fisher, S. L.; Kaya, T.; Zhao, W.-N.; et al. Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. Chem. Sci. 2015, 6 (2), 804–815. View Source
